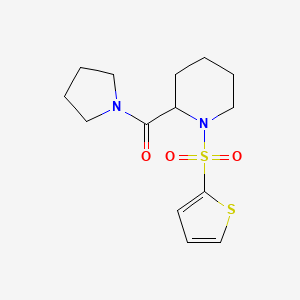

Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone

Description

Properties

IUPAC Name |

pyrrolidin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S2/c17-14(15-8-3-4-9-15)12-6-1-2-10-16(12)21(18,19)13-7-5-11-20-13/h5,7,11-12H,1-4,6,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQQXTVBNWOWER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)N2CCCC2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 405.5 g/mol. The structure features a pyrrolidine ring, a piperidine moiety, and a thiophenesulfonyl group, which contribute to its biological properties.

Research indicates that this compound exhibits multiple mechanisms of action, particularly in cancer treatment:

-

PARP-1 Inhibition :

- The compound has been studied as a potential inhibitor of PARP-1, an enzyme involved in DNA repair. Inhibition leads to synthetic lethality in cancer cells deficient in DNA repair mechanisms, such as BRCA1/2-deficient cells .

- IC50 Values : Various derivatives show IC50 values ranging from 2.31 nM to 57.35 nM against PARP-1, indicating significant inhibitory potency .

-

Antiproliferative Activity :

- In vitro studies demonstrate antiproliferative effects against breast cancer cell lines (MDA-MB-436), with some compounds exhibiting IC50 values significantly lower than standard treatments like Olaparib .

- The best-performing derivative showed an IC50 value of approximately 2.57 µM, indicating robust anticancer activity .

Research Findings and Case Studies

Several studies have explored the biological activity of pyrrolidin derivatives and their analogs:

Table 1: Summary of Biological Activity Data

| Compound | Target | IC50 (nM) | Cell Line | Reference |

|---|---|---|---|---|

| Compound 5 | PARP-1 | 3.05 | MDA-MB-436 | |

| Compound 8a | PARP-1 | 2.31 | MDA-MB-436 | |

| Compound 4 | Antiproliferative | 10.70 | MDA-MB-436 | |

| Compound 11b | Antiproliferative | 11.50 | MDA-MB-436 |

Case Study: Anticancer Efficacy

In a study examining the efficacy of pyrrolidin derivatives against BRCA-deficient breast cancer cells, the compounds were subjected to MTT assays to measure cell viability. The results indicated that several derivatives not only inhibited cell proliferation but also induced apoptosis and autophagy, suggesting a multifaceted approach to combating cancer cell survival .

Additional Biological Activities

Beyond its anticancer properties, pyrrolidin derivatives have shown promise in other areas:

- Antibacterial Activity : Some pyrrole-based compounds exhibit significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, although further research is required to elucidate the underlying mechanisms.

Scientific Research Applications

Based on the search results, here's an overview of compounds containing pyrrolidine, thiophene, and piperidine moieties, focusing on their applications and characteristics.

Note: Search results explicitly state to avoid content from source and.

(5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol

- (Structure and Properties) This compound features a thiophene ring with pyrrolidin-1-ylsulfonyl and hydroxymethyl groups. The molecular formula is not specified in the provided context. The sulfonamide linkage is important in medicinal chemistry because of its potential biological activities.

- (Reactivity) The hydroxymethyl group attached to the thiophene ring allows the compound to participate in reactions.

- (Potential biological activity) Thiophene and sulfonamide moieties may have potential as anti-inflammatory, anticancer, and antibacterial agents.

- (Synthesis) Synthesis involves multi-step organic reactions, which may vary based on desired purity and yield.

- (Applications) Applications extend into medicinal chemistry, materials science, and organic synthesis.

N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

- (Description) This compound combines pyrrolidine, thiophene sulfonyl group, and a piperidine carboxamide moiety.

- (Preparation) Synthesis involves multiple steps, starting with pyrrolidine and piperidine intermediates. The process includes the formation of pyrrolidine intermediate via chloroacetylation of S-proline followed by amidation. The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors. The pyrrolidine and piperidine intermediates are then coupled with thiophene sulfonyl chloride under basic conditions to form the final compound.

- (Chemical Reactions) This compound can undergo oxidation of the thiophene ring, reduction of carbonyl groups, and electrophilic substitution reactions.

- (Scientific Research Applications) It is used as a building block for synthesizing complex molecules, studied as a bioactive molecule, and investigated for potential therapeutic effects.

- (Mechanism of Action) The compound interacts with molecular targets like enzymes or receptors, modulating their activity and leading to biological effects.

- (Comparison with Similar Compounds) Similar compounds include pyrrolidine, thiophene, and piperidine derivatives. This compound is unique due to its combination of pyrrolidine, thiophene, and piperidine moieties, which confer distinct chemical and biological properties.

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Comparison with Similar Compounds

Hypothesized Structure-Activity Relationships (SAR)

Q & A

Q. What synthetic routes are recommended for Pyrrolidin-1-yl(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. Key steps include:

- Sulfonylation : Reacting piperidine with thiophene-2-sulfonyl chloride to introduce the sulfonyl group.

- Coupling : Using carbodiimide-based reagents (e.g., EDCI or DCC) to couple the pyrrolidine moiety to the sulfonylated piperidine.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

The molecular formula (C₁₄H₂₀N₂O₃S) and key intermediates should be confirmed via NMR (¹H/¹³C) and mass spectrometry .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR Spectroscopy : ¹H NMR (δ 1.5–3.5 ppm for piperidine/pyrrolidine protons; δ 7.0–7.5 ppm for thiophene protons) and ¹³C NMR (carbonyl at ~170 ppm).

- X-ray Crystallography : Resolves stereochemistry and confirms bond angles (e.g., monoclinic P2₁/c space group, β ≈ 91.5°) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (theoretical: 296.12 g/mol).

Q. What in vitro assays are suitable for initial bioactivity screening?

- Cytotoxicity Assays : Use MTT or resazurin-based methods on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM.

- Enzyme Inhibition : Test against targets like kinases or proteases using fluorescence polarization or calorimetry.

- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can synthesis yield be optimized under varying catalytic conditions?

- Catalyst Screening : Compare Pd(OAc)₂, CuI, or organocatalysts in coupling steps.

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for intermediate stability.

- Temperature Control : Optimize reaction time and yield via microwave-assisted synthesis (80–120°C).

- Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., desulfonylated byproducts) .

Q. How to resolve contradictions in reported biological activities across studies?

- Standardized Assays : Replicate studies using identical cell lines (e.g., NCI-60 panel) and incubation times.

- Structural Analog Comparison : Evaluate analogs (e.g., replacing thiophene with pyridine) to isolate moiety-specific effects.

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values to clarify potency discrepancies .

Q. What computational methods predict target interactions for this compound?

- Molecular Docking : Use AutoDock Vina to model binding to proteins (e.g., PI3Kγ, PDB: 1E7U). Focus on sulfonyl-pi interactions and hydrogen bonding with active-site residues.

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS).

- QSAR Modeling : Corrogate electronic parameters (HOMO/LUMO) with bioactivity data to refine lead optimization .

Q. What role do the thiophene sulfonyl and pyrrolidinyl groups play in bioactivity?

- Thiophene Sulfonyl : Enhances π-π stacking with aromatic residues (e.g., tyrosine in kinase ATP pockets). The sulfonyl group may hydrogen-bond to backbone amides.

- Pyrrolidinyl Methanone : Conformational rigidity improves target selectivity by reducing entropy penalties upon binding.

- Synergistic Effects : Combined moieties increase logP (lipophilicity) for membrane permeability .

Q. How to design stability studies under physiological conditions?

- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 37°C.

- Metabolite Profiling : Use liver microsomes (human/rat) to identify oxidative metabolites (e.g., CYP3A4-mediated sulfoxide formation).

- Light/Thermal Stability : Store at 25°C/60% RH or 40°C for 4 weeks to assess solid-state degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.